[Bis(1,3-dichloropropan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl] carbamate
Overview
Description
[Bis(1,3-dichloropropan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl] carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes multiple functional groups such as carbamate, nitrophenyl, and phosphoryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(1,3-dichloropropan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl] carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dichloropropan-2-ol with phosphoryl chloride to form bis(1,3-dichloropropan-2-yloxy)phosphoryl chloride. This intermediate is then reacted with 4-nitrophenyl methyl carbamate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Bis(1,3-dichloropropan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl] carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.
Substitution: The chlorine atoms in the dichloropropan-2-yloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amino derivatives.
Scientific Research Applications
[Bis(1,3-dichloropropan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl] carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of [Bis(1,3-dichloropropan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl] carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate: A related compound with similar structural features but different functional groups.
Bis(1,3-dichloro-2-propyl) phosphate: Another similar compound with comparable chemical properties.
Uniqueness
[Bis(1,3-dichloropropan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl] carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted applications in various scientific and industrial fields.
Properties
IUPAC Name |
[bis(1,3-dichloropropan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl] carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl4N2O7P/c15-5-11(6-16)26-28(24,27-12(7-17)8-18)13(25-14(19)21)9-1-3-10(4-2-9)20(22)23/h1-4,11-13H,5-8H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNASMFCFIHHXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(OC(=O)N)P(=O)(OC(CCl)CCl)OC(CCl)CCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl4N2O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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